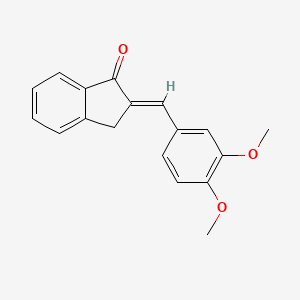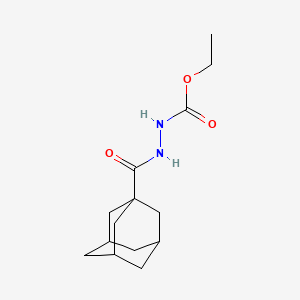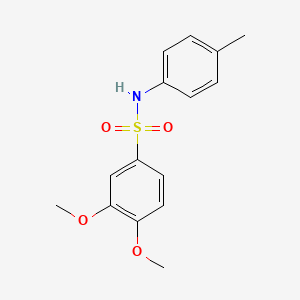![molecular formula C19H14Br2N4O3S B11444282 7,11-Bis(3-bromophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11444282.png)
7,11-Bis(3-bromophenyl)-9-thioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[55]UNDECANE-1,3,5-TRIONE is a complex spirocyclic compound that belongs to the class of spiro[55]undecane derivatives These compounds are characterized by their unique spiro structure, which consists of two fused rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE typically involves multi-component reactions (MCRs). One common method is the Biginelli-type reaction, which involves the cyclo-condensation of an aldehyde, urea, and active methylene compounds like barbituric acid under aerobic conditions . The reaction is catalyzed by polymer gel-entrapped catalysts, which are reusable and provide high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of robust and reusable catalysts, such as polymer gel-entrapped catalysts, ensures high efficiency and sustainability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE involves its interaction with various molecular targets and pathways. The compound’s unique spiro structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating them. The presence of bromophenyl and sulfanylidene groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 7,11-BIS(2,4-DICHLOROPHENYL)-2,4-DIMETHYL-2,4-DIAZASPIRO[5.5]UNDECANE-1,3,5,9-TETRAONE
- 7,11-DIARYL-3-OXO-(OR THIOXO)-2,4-DIAZASPIRO[5.5]UNDECANE-1,5,9-TRIONES
Uniqueness
7,11-BIS(3-BROMOPHENYL)-9-SULFANYLIDENE-2,4,8,10-TETRAAZASPIRO[5.5]UNDECANE-1,3,5-TRIONE is unique due to the presence of bromophenyl and sulfanylidene groups, which provide distinct chemical properties and potential applications. Its spiro structure also contributes to its uniqueness, offering a rigid and stable framework for various chemical reactions and interactions.
Properties
Molecular Formula |
C19H14Br2N4O3S |
|---|---|
Molecular Weight |
538.2 g/mol |
IUPAC Name |
7,11-bis(3-bromophenyl)-9-sulfanylidene-2,4,8,10-tetrazaspiro[5.5]undecane-1,3,5-trione |
InChI |
InChI=1S/C19H14Br2N4O3S/c20-11-5-1-3-9(7-11)13-19(15(26)24-17(28)25-16(19)27)14(23-18(29)22-13)10-4-2-6-12(21)8-10/h1-8,13-14H,(H2,22,23,29)(H2,24,25,26,27,28) |
InChI Key |
QCSIJYTWXHVHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3(C(NC(=S)N2)C4=CC(=CC=C4)Br)C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11444199.png)
![2-(5-bromofuran-2-yl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444203.png)

![methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11444213.png)
![5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11444217.png)
![2-({4-[(4-bromophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11444223.png)
![2-Methyl-1-(3-methylphenyl)-4-{7-methylthieno[2,3-B]quinoline-2-carbonyl}piperazine](/img/structure/B11444225.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11444230.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}butanamide](/img/structure/B11444235.png)
![2-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11444240.png)
![N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11444246.png)


![2-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444263.png)
